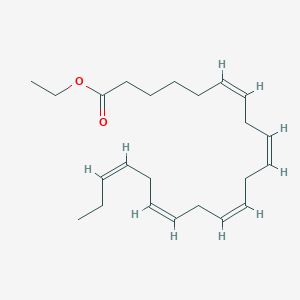

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester

概要

説明

エイコサペンタエン酸エチルエステルは、長鎖オメガ3脂肪酸エステルです。これは、5つの二重結合を持つ21炭素の脂肪酸であるエイコサペンタエン酸の誘導体です。この化合物は、緑藻や魚油に微量に見られます。 構造的にはエイコサペンタエン酸に似ていますが、カルボキシル端に炭素原子を1つ余分に持ち、最初の二重結合がΔ6の位置にあります .

準備方法

合成経路と反応条件

エイコサペンタエン酸エチルエステルの合成は、通常、エイコサペンタエン酸のエステル化を伴います。これは、硫酸などの強酸触媒の存在下でエタノールとの反応によって達成することができます。この反応は通常、完全なエステル化を確実にするために還流条件下で行われます。 生成物は、その後、蒸留またはクロマトグラフィーによって精製され、高純度の化合物が得られます .

工業的生産方法

エイコサペンタエン酸エチルエステルの工業的生産は、同様のエステル化プロセスを伴いますが、より大規模に行われます。このプロセスには、収率と純度を高めるために、溶媒抽出や結晶化などの追加のステップが含まれる場合があります。 超臨界流体抽出などの高度な技術も、魚油などの天然源からこの化合物を単離するために使用できます .

化学反応の分析

反応の種類

エイコサペンタエン酸エチルエステルは、以下のものを含むさまざまな化学反応を起こします。

酸化: この反応は二重結合で起こり、ヒドロペルオキシドやその他の酸化生成物を生成します。

還元: 二重結合は、水素化反応を使用して単結合に還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムやオゾンが含まれます。

還元: パラジウムまたは白金触媒を使用した触媒水素化。

形成される主な生成物

酸化: ヒドロペルオキシド、アルデヒド、ケトン。

還元: 飽和脂肪酸エチルエステル。

科学研究における用途

エイコサペンタエン酸エチルエステルは、科学研究においていくつかの用途があります。

化学: 長鎖脂肪酸の挙動を研究するための脂質研究における標準として使用されます。

生物学: 細胞膜に組み込まれて、膜流動性と機能への影響を調べます。

医学: 抗炎症作用と心臓保護作用の可能性について調査されています。

科学的研究の応用

Cardiovascular Health

Research indicates that (all-Z)-6,9,12,15,18-heneicosapentaenoic acid ethyl ester may play a significant role in managing cardiovascular conditions:

- Hypertension Management : The compound has been studied for its effects on lowering blood pressure in hypertensive patients. Its mechanism is believed to involve the modulation of lipid profiles and inflammatory pathways .

- Hypertriglyceridemia Treatment : Clinical trials have shown that supplementation with this fatty acid can lead to reductions in triglyceride levels. It is often compared with other omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in its efficacy .

Metabolic Disorders

The compound has been investigated for its potential benefits in metabolic disorders:

- Hypercholesterolemia : Studies suggest that this compound can positively influence cholesterol metabolism, potentially leading to lower LDL cholesterol levels and increased HDL cholesterol .

- Weight Management : Some research indicates that omega-3 fatty acids can aid in weight loss and fat reduction by enhancing metabolic rates and promoting fat oxidation .

Dietary Supplements

This compound is increasingly being incorporated into dietary supplements aimed at improving overall health:

- Omega-3 Fatty Acid Sources : As a rich source of omega-3 fatty acids, it is marketed for its anti-inflammatory properties and potential cognitive benefits .

Functional Foods

Incorporation into functional foods is another application:

- Fortification of Food Products : Food manufacturers are exploring ways to enrich products with this fatty acid to enhance their nutritional profile and offer health benefits to consumers .

Case Studies

- Clinical Trial on Hypertriglyceridemia :

- Impact on Lipid Mediators :

Comparative Analysis of Fatty Acids

| Fatty Acid | Source | Main Benefits | Clinical Evidence |

|---|---|---|---|

| EPA | Fish Oil | Cardiovascular health | Reduces triglycerides |

| DHA | Fish Oil | Brain health | Supports cognitive function |

| Heneicosapentaenoic Acid Ethyl Ester | Marine Oils | Hypertension management | Significant reductions in BP and TG levels |

作用機序

エイコサペンタエン酸エチルエステルの作用機序は、細胞膜に組み込まれ、膜流動性と機能に影響を与えることによって行われます。また、炎症や細胞シグナル伝達において役割を果たす生理活性脂質メディエーターの前駆体としても機能します。 この化合物は、リノール酸からのアラキドン酸の合成を阻害することで、炎症性エイコサノイドの産生を減少させることができます .

類似化合物の比較

類似化合物

エイコサペンタエン酸(EPA): 5つの二重結合を持つ20炭素のオメガ3脂肪酸。

ドコサヘキサエン酸(DHA): 6つの二重結合を持つ22炭素のオメガ3脂肪酸。

アラキドン酸: 4つの二重結合を持つ20炭素のオメガ6脂肪酸.

独自性

エイコサペンタエン酸エチルエステルは、その21炭素の鎖長と二重結合の特定の位置のために独特です。この構造的な独自性により、脂質に組み込まれて、EPAやDHAなどの他のオメガ3脂肪酸とは異なる生物学的効果を発揮することができます。 アラキドン酸合成を阻害する能力も、他の脂肪酸とは異なる点です .

類似化合物との比較

Similar Compounds

Eicosapentaenoic Acid (EPA): A 20-carbon omega-3 fatty acid with five double bonds.

Docosahexaenoic Acid (DHA): A 22-carbon omega-3 fatty acid with six double bonds.

Arachidonic Acid: A 20-carbon omega-6 fatty acid with four double bonds.

Uniqueness

Heneicosapentaenoic Acid ethyl ester is unique due to its 21-carbon chain length and the specific positioning of its double bonds. This structural uniqueness allows it to be incorporated into lipids and exert biological effects distinct from other omega-3 fatty acids like EPA and DHA. Its ability to inhibit arachidonic acid synthesis also sets it apart from other fatty acids .

生物活性

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester (HPAEE) is a long-chain polyunsaturated fatty acid ethyl ester derived from marine oils. It belongs to the class of omega-3 fatty acids and has garnered attention for its potential health benefits, particularly in cardiovascular health and metabolic disorders. This article provides a comprehensive overview of the biological activity of HPAEE, including its mechanisms of action, clinical efficacy, safety profile, and relevant research findings.

- Molecular Formula : C23H36O2

- Molecular Weight : 344.5 g/mol

- CAS Number : 131775-86-5

HPAEE exhibits multiple biological activities primarily through its role as a precursor to bioactive lipid mediators. The mechanisms include:

- Anti-inflammatory Effects : HPAEE is known to modulate inflammatory responses by influencing the production of eicosanoids and other lipid mediators. It can reduce the synthesis of pro-inflammatory cytokines and promote the resolution of inflammation.

- Lipid Metabolism Regulation : HPAEE has been shown to lower triglyceride levels in the bloodstream by enhancing fatty acid oxidation and altering lipoprotein metabolism.

- Cardiovascular Benefits : The compound may improve endothelial function and reduce blood pressure through vasodilatory effects mediated by nitric oxide pathways.

Clinical Efficacy

Several clinical studies have assessed the efficacy of HPAEE in various health conditions:

Hypertriglyceridemia

A notable study evaluated the effects of omega-3 fatty acid ethyl esters (including HPAEE) on patients with hypertriglyceridemia. Results indicated significant reductions in serum triglyceride levels:

| Study | Dosage | Baseline TG (mg/dL) | Change in TG (%) | p-value |

|---|---|---|---|---|

| K85-94010 | 4g/day | 816 | -44.9% | <0.0001 |

| OM3-99001 | 4g/day | 351.2 | -32.1% | <0.0001 |

| OM3-99001 | 2g/day | 338.6 | -29.7% | <0.0001 |

These findings suggest that HPAEE is effective in significantly lowering triglyceride levels compared to placebo treatments .

Cardiovascular Health

Research indicates that HPAEE can improve lipid profiles and reduce cardiovascular risk factors:

- A cohort study reported that supplementation with omega-3 fatty acids led to a decrease in very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol levels over six months .

- Another analysis highlighted that participants experienced a progressive decrease in triglycerides after three and six months of supplementation with omega-3 fatty acids .

Safety Profile

The safety of HPAEE has been assessed in various clinical trials:

- Adverse events were reported at rates comparable to placebo groups, with common issues including gastrointestinal discomfort and transient liver enzyme elevations .

- Most side effects were mild and resolved upon discontinuation or dosage adjustment.

Case Studies

A case study involving patients with metabolic syndrome demonstrated that supplementation with HPAEE resulted in improved insulin sensitivity and reduced inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) after three months of treatment .

特性

IUPAC Name |

ethyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAKAVQIMCZXPE-AAQCHOMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476571 | |

| Record name | (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131775-86-5 | |

| Record name | Heneicosapentaenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HENEICOSAPENTAENOIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB5NC79BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。